![molecular formula C8H6N4O2 B2691407 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid CAS No. 944899-67-6](/img/structure/B2691407.png)
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid
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Overview
Description
“2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an imidazole ring and a pyrimidine ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Imidazole-containing compounds are known for their versatility in chemical reactions. They can show both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, allowing them to exhibit two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.Scientific Research Applications
Synthesis and Functionalization
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including esters, acids, and amides, has been explored for their antiinflammatory and analgesic activities. Notably, compounds like the ester 5b, the acid 6c, and the amide 7a demonstrated significant antiinflammatory action, showcasing the versatility of the core structure in medicinal chemistry applications (Abignente et al., 1994).
Modifications of the imidazo[1,2-a]pyrimidine scaffold to reduce metabolism mediated by aldehyde oxidase (AO) have also been reported. This was aimed at enhancing the stability and bioavailability of drug candidates targeting conditions like castration-resistant prostate cancer (CRPC), demonstrating the scaffold's potential in drug discovery (Linton et al., 2011).
Therapeutic Applications and Biological Activities
Research into the imidazo[1,2-a]pyrimidine scaffold has identified a broad range of applications in medicinal chemistry. This includes potential anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and more. Structural modifications of this scaffold have led to the discovery of novel therapeutic agents, underlining its significance as a "drug prejudice" scaffold (Deep et al., 2016).
The synthesis and exploration of hybrid molecules containing pyrimidine-based imidazole scaffolds as potent antimicrobial agents have been achieved. These compounds have demonstrated moderate to excellent antimicrobial activity, indicating the scaffold's utility in addressing infectious diseases (Desai et al., 2014).
Mechanism of Action
The mechanism of action of imidazole-containing compounds is diverse, depending on the specific compound and its biological target. For example, some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-imidazol-1-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVOSTJUXHQLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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